molecular formula C9H16O3 B1604909 Ethyl 6-oxoheptanoate CAS No. 30956-41-3

Ethyl 6-oxoheptanoate

Cat. No.: B1604909
CAS No.: 30956-41-3
M. Wt: 172.22 g/mol
InChI Key: OUHHAOKXQRZRSY-UHFFFAOYSA-N
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Description

Ethyl 6-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is also known as 6-oxoheptanoic acid ethyl ester. This compound is characterized by the presence of an ester functional group and a ketone group within its structure. It is commonly used in various chemical syntheses and has applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the esterification of 6-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 6-bromohexanoyl chloride with ethanol in the presence of a base such as pyridine. This method also requires reflux conditions and results in the formation of this compound along with hydrogen bromide as a byproduct.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and efficient separation techniques ensures the cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-oxoheptanoic acid.

    Reduction: 6-hydroxyheptanoic acid ethyl ester.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 6-oxoheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-oxoheptanoate depends on its specific application. In chemical reactions, the ester and ketone groups participate in various transformations, enabling the synthesis of diverse products. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 6-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 6-oxohexanoate: Similar structure but with one less carbon atom.

    This compound: Similar structure but with different functional groups.

    This compound: Similar structure but with different substituents.

The uniqueness of this compound lies in its specific combination of ester and ketone functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 6-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-12-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHHAOKXQRZRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337148
Record name Ethyl 6-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30956-41-3
Record name Ethyl 6-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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